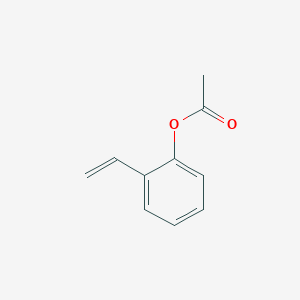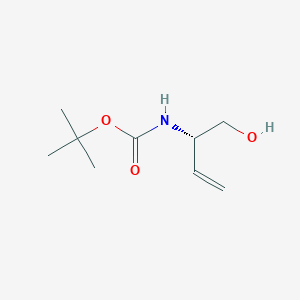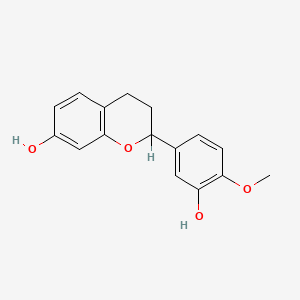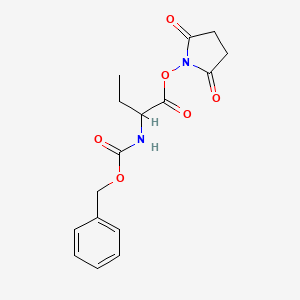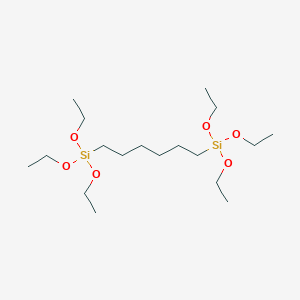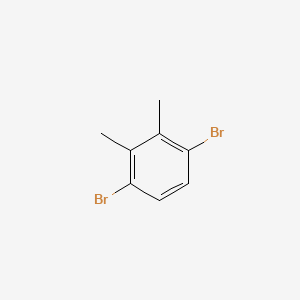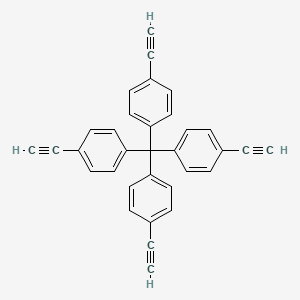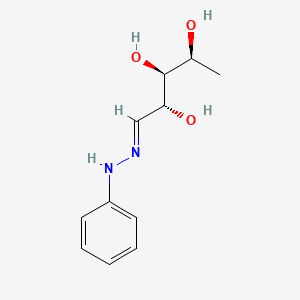
5-deoxy-L-ribose phenylhydrazone
Descripción general
Descripción
5-Deoxy-L-ribose phenylhydrazone is a compound that has been the subject of numerous biomedical research studies. It has been studied for its impact on cellular metabolism, specifically glucose transport and metabolism . This compound has also sparked significant interest due to its potential to treat various diseases, including cancer, due to its tumor growth-inhibiting properties and apoptosis-inducing abilities .
Synthesis Analysis
The synthesis of 5-deoxy-L-ribose phenylhydrazone involves several steps. The process starts with D-ribose, which is subjected to selective Grignard reaction to give 6-deoxy-3,4-O-alkylidene allitol. The 1- and 2-positions of this allitol are then subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose. This is followed by deacetalization to give 5-deoxy-L-ribose. The resulting 5-deoxy-L-ribose is then reacted with a hydrazine compound to form a 5-deoxy-L-ribose hydrazone compound .Molecular Structure Analysis
The molecular formula of 5-deoxy-L-ribose phenylhydrazone is C11H16N2O3 . It has a molecular weight of 224.26 . The systematic name of the compound is (1E,2R,3S,4S)-1-(Phenylhydrazono)-2,3,4-pentanetriol .Physical And Chemical Properties Analysis
5-Deoxy-L-ribose phenylhydrazone has a density of 1.2±0.1 g/cm3 . It has a boiling point of 474.5±45.0 °C at 760 mmHg . The compound has a flash point of 240.8±28.7 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on 5-deoxy-L-ribose phenylhydrazone and related compounds often focuses on their synthesis and chemical properties. For instance, the study by Ulven and Carlsen (2000) demonstrates the asymmetric alkylation of 2-phenyl-1,3-dioxan-5-one via the RAMP-hydrazone, leading to the production of protected 2-deoxy-L-ribose derivatives. This process underscores the utility of such compounds in synthetic organic chemistry, particularly in the synthesis of sugars and nucleoside analogues with potential applications in medicinal chemistry and drug development Ulven & Carlsen, 2000.
Nucleic Acid Research
Another area of interest is the application of phenylhydrazone derivatives in nucleic acid research. Studies have utilized bifunctional chemical reagents like phenyldiglyoxal to investigate the structure and function of nucleic acids, such as ribosomal 5S RNA from E. coli. This approach aids in understanding the molecular interactions and structural configurations essential for the biological functions of RNA Hancock & Wagner, 1982.
Biochemical and Molecular Biology Applications
In biochemical and molecular biology research, compounds like 5-deoxy-L-ribose phenylhydrazone serve as tools for studying protein-nucleic acid interactions and enzymatic processes. For example, the reaction of phenylglyoxal with arginine residues in proteins is a method used to investigate the role of arginine in protein function and enzyme activity. This type of research provides insights into the mechanisms underlying biological catalysis and the structure-function relationships in biomolecules Takahashi, 1968.
Safety and Hazards
When handling 5-deoxy-L-ribose phenylhydrazone, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHIDUIIIYYKK-REHQUHHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-deoxy-L-ribose phenylhydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



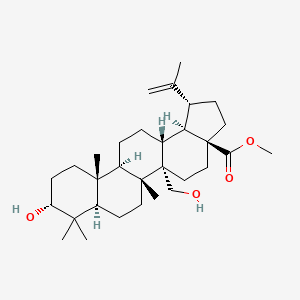
![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

